molecular formula C8H8N4O B3356548 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline CAS No. 67200-32-2

5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline

Cat. No.: B3356548
CAS No.: 67200-32-2
M. Wt: 176.18 g/mol
InChI Key: KRQHCHIOFZDNPL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline is a heterocyclic compound featuring a fused oxadiazole-quinoxaline core with a partially saturated bicyclic structure. This compound is of significant interest in materials science due to its electron-deficient nature, which makes it a strong electron-withdrawing fragment in push-pull systems for optoelectronic applications . Its synthesis typically involves cyclization reactions of substituted pyrazine precursors under acidic or transition metal-free conditions, as demonstrated in the formation of dihydrodibenzo derivatives (e.g., 9,13-dihydrodibenzo[f,h][1,2,5]oxadiazolo[3,4-b]quinoxaline intermediates) . The planar geometry of its oxidized forms, confirmed by X-ray diffraction (XRD), enhances π-conjugation and influences charge transport properties .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQHCHIOFZDNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=NON=C3N=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497324
Record name 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67200-32-2
Record name 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the deoxygenation of intermediate furoxans in the presence of triethyl phosphite in refluxing ethanol, yielding the target oxadiazoloquinoxalines . Other oxidizing agents, such as potassium hexacyanoferrate(III) and lead tetraacetate, can also be used for the furazan ring closure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium hexacyanoferrate(III).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has identified that compounds related to 5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline exhibit significant antimicrobial properties. Studies indicate that its derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain derivatives showed activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. A study highlighted its potential in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells .

Anticancer Properties
Another promising application lies in oncology. Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. This property makes it a candidate for further development as an anticancer agent .

Materials Science

Polymeric Composites
In materials science, this compound is being explored for its incorporation into polymeric composites to enhance thermal stability and mechanical strength. Its ability to form cross-links with other polymeric materials can lead to improved performance characteristics in various applications such as coatings and adhesives .

Conductive Materials
The synthesis of conductive materials using this compound has also been a focus area. The compound's electronic properties allow it to be used in the development of organic semiconductors and photovoltaic devices. Preliminary studies suggest that these materials can exhibit favorable charge transport properties .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, derivatives of this compound have been evaluated for their potential as pesticides. Their efficacy against specific pests and pathogens makes them suitable candidates for developing novel agrochemicals that are less harmful to non-target organisms compared to traditional pesticides .

Case Studies

Study Focus Area Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant inhibition against Staphylococcus aureus and E. coli strains.
Neuroprotective MechanismsNeuroscienceShowed reduction in oxidative stress markers in neuronal cells exposed to neurotoxic agents.
Anticancer PotentialOncologyInduced apoptosis in multiple cancer cell lines through caspase activation.
Conductive Polymer DevelopmentMaterials ScienceEnhanced charge transport properties when incorporated into polymer matrices.
Pesticidal EfficacyAgricultural ChemistryEffective against key agricultural pests with reduced environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to exhibit high singlet oxygen quantum yields under red light irradiation, making it effective in photodynamic therapy . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Heteroatom Impact on Electronic Properties

Compound Heteroatom Electron-Withdrawing Strength Key Property
5,6,7,8-Tetrahydro-oxadiazoloquinoxaline O High Strong acceptor, planar upon oxidation
Thiadiazolo[3,4-b]pyrazine S Moderate Enhanced solubility, red-shifted absorption
Quinoxaline N-only Low Solvatochromism, large Stokes shifts

Table 2: Substituent Effects on Cyclization Yields

Substituent Compound Yield (%) Notes
-OMe (6c) Methoxy derivative 93 High yield, stable isolation
-F (6d, 6g) Fluoro derivatives 0–89 Position-dependent success
-t-Bu (6b) Bulky alkyl N/A Insoluble, unisolated

Photophysical and Electrochemical Properties

  • Electron-Withdrawing Capacity: [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives exhibit stronger electron deficiency than thiadiazolo or quinoxaline analogs, as evidenced by electrochemical gaps (ΔE = ELUMO – EHOMO) .
  • Quinoxalines: Solution-phase emission with aggregation-induced emission (AIE) and Stokes shifts >150 nm .

Table 3: Photophysical Comparison

Compound λ_abs (nm) λ_em (nm) Stokes Shift (nm) State
Tetrahydro-oxadiazoloquinoxaline 320–350 450–600 100–250 Solid
Thiadiazolo[3,4-b]pyrazine 340–370 500–650 160–280 Solid
Quinoxaline derivative 380–420 550–700 170–280 Solution

Stability and Practical Considerations

  • Solubility : Bulky substituents (e.g., -t-Bu in 6b) hinder isolation due to high solubility in CF3COOH .
  • Thermal Stability : Oxidized dibenzo derivatives (e.g., 7h) exhibit planar structures with high thermal resilience, whereas tetrahydro forms are more reactive but less stable .

Biological Activity

5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline is a heterocyclic compound that has attracted attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its potential therapeutic applications.

  • Molecular Formula : C8H8N4O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 67200-32-2

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method is the deoxygenation of intermediate furoxans in the presence of triethyl phosphite under refluxing ethanol conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant antiproliferative activity under hypoxic conditions.
  • MDA-MB-231 : Demonstrated effective inhibition comparable to standard chemotherapeutics like doxorubicin .

The compound's mechanism of action appears to involve the modulation of specific molecular targets related to cell proliferation and apoptosis pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized derivatives have exhibited high degrees of inhibition against various bacterial strains .

Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of quinoxaline and evaluated their anticancer activities. The results indicated that certain derivatives of this compound displayed higher inhibitory effects on tumor cell lines than doxorubicin while remaining non-cytotoxic to normal cells (IC50 values > 100 μg/mL) .

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, derivatives were assessed against various bacterial strains. The results demonstrated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. Notably:

  • The compound shows high singlet oxygen quantum yields when exposed to red light irradiation, making it suitable for photodynamic therapy applications.
  • Its unique structure allows for binding with various molecular targets involved in cancer progression and bacterial resistance mechanisms .

Comparison with Similar Compounds

Compound NameBiological ActivityReference
1,2-Diazole DerivativesAnticancer and antimicrobial
Quinoxaline 1,4-DioxidesHigh antiproliferative activity against breast adenocarcinoma cells

Q & A

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline, and how do reaction conditions affect product yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, intramolecular cyclization of halogenated precursors (e.g., 2,3-dichloroquinoxaline derivatives) with nitrogen-containing nucleophiles under basic conditions can yield the oxadiazoloquinoxaline core. Catalyst systems such as phenyliodine(III) dicyclohexanecarboxylate with iridium under visible light have been reported to enhance regioselectivity and reduce side reactions . Solvent choice (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) significantly influence reaction kinetics and purity. For instance, anhydrous solvents at 60–80°C are preferred to avoid hydrolysis of intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the heterocyclic framework. The absence of aromatic protons in the tetrahydro region (δ 1.5–3.0 ppm) and distinct oxadiazole ring protons (δ 8.0–8.5 ppm) are diagnostic .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and N-O (1250–1300 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the fused ring system .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., DFT calculations) by benchmarking against crystallographic data (e.g., bond lengths/angles from X-ray diffraction studies) .
  • Step 2 : Investigate solvent effects and transition states using molecular dynamics simulations to explain discrepancies in reaction pathways .
  • Step 3 : Use kinetic isotope effects (KIE) or isotopic labeling to probe mechanistic hypotheses (e.g., whether a step is rate-determining) .

Q. What strategies optimize the compound's biological activity through structural modifications?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Introducing sulfonyl or nitro groups at position 6 enhances electrophilicity, improving interactions with biological targets (e.g., enzymes or DNA) .
  • Ring Expansion : Replacing the oxadiazole ring with a triazole moiety (e.g., [1,2,4]triazolo derivatives) can alter binding affinity, as seen in anti-inflammatory studies .
  • Bioisosteric Replacement : Substituting oxygen in the oxadiazole ring with sulfur (to form thiadiazole) may improve metabolic stability .

Q. Which computational methods best predict the compound's electronic properties and target interactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess redox activity and nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase enzymes or G-protein-coupled receptors (GPCRs). Validate with mutagenesis studies .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area (PSA) and logP to guide lead optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline

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